molecular formula C17H23N7O2S2 B2959430 1,3-Dimethyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione CAS No. 685860-66-6

1,3-Dimethyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2959430
CAS No.: 685860-66-6
M. Wt: 421.54
InChI Key: CVYXCJWVJRVRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine-2,6-dione derivative with a structurally complex substitution pattern. Its core structure includes:

  • 1,3-dimethyl groups on the purine ring, enhancing metabolic stability .
  • A 7-[2-(5-methyl-1,3,4-thiadiazol-2-ylsulfanyl)-ethyl] side chain, introducing a sulfur-rich heterocyclic moiety that may influence electronic properties and receptor interactions .

The thiadiazole and piperidine substituents position this compound within a class of molecules explored for phosphodiesterase inhibition and vasodilatory activity .

Properties

IUPAC Name

1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O2S2/c1-11-19-20-16(28-11)27-10-9-24-12-13(21(2)17(26)22(3)14(12)25)18-15(24)23-7-5-4-6-8-23/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYXCJWVJRVRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1,3-Dimethyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione (often referred to as a purine derivative) is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C16H22N6O2S2\text{C}_{16}\text{H}_{22}\text{N}_6\text{O}_2\text{S}_2

This structure includes a purine base modified with a thiadiazole moiety and a piperidine group, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes such as carbonic anhydrases and cholinesterases. These enzymes are crucial in various physiological processes, including neurotransmission and acid-base balance.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens. The presence of the thiadiazole group is believed to enhance its antimicrobial efficacy.
  • Anticancer Potential : Some derivatives of purine compounds have been reported to exhibit cytotoxic effects on cancer cell lines. The specific mechanism may involve the inhibition of DNA synthesis or interference with cell signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of carbonic anhydrases
AntimicrobialActivity against Gram-positive bacteria
CytotoxicityReduced viability in cancer cell lines

Case Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of various purine derivatives found that this compound significantly inhibited human carbonic anhydrase isoforms at nanomolar concentrations. This suggests potential applications in treating conditions like glaucoma or edema where carbonic anhydrase activity is implicated.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of the compound demonstrated that it was effective against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent. The study highlighted the role of the thiadiazole moiety in enhancing membrane permeability and disrupting bacterial cell walls.

Case Study 3: Anticancer Activity

In vitro assays revealed that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that it may induce apoptosis through mitochondrial pathways.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. The incorporation of the 5-methyl-[1,3,4]thiadiazole moiety is crucial for enhancing the activity against various bacterial strains. Studies have shown that modifications at the piperidine position can further influence this activity .

Anticancer Potential
The compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in cell division and apoptosis. The interaction with purine metabolism pathways is particularly noteworthy .

Neurological Implications
Given its structural features, there is interest in exploring the compound's effects on the central nervous system. The piperidine ring may facilitate interactions with neurotransmitter receptors, potentially leading to applications in treating neurological disorders .

Biological Research Applications

Biochemical Studies
This compound serves as a valuable tool in biochemical research for studying enzyme kinetics and receptor interactions. Its ability to modulate enzyme activity makes it suitable for investigating metabolic pathways involving purines and thiadiazoles .

Drug Development
Due to its unique structure, 1,3-Dimethyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione is being explored as a lead compound for developing new pharmaceuticals. Its derivatives are synthesized to optimize efficacy and reduce toxicity .

Industrial Applications

Synthesis of Complex Molecules
In industrial chemistry, this compound acts as a building block for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations that are essential in producing pharmaceuticals and agrochemicals .

Material Science
The unique properties of this compound make it suitable for developing new materials with specific chemical characteristics. Research into its polymerization potential could lead to innovative applications in materials science .

Case Study 1: Antimicrobial Efficacy

A study conducted by Aridoss et al. (2009) demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli when tested in vitro. The modifications at the piperidine position enhanced the overall potency compared to parent compounds.

Case Study 2: Anticancer Mechanism

Research published in 2023 explored the anticancer properties of this compound against breast cancer cell lines. The results indicated that it induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

Key structural variations among analogous purine-2,6-dione derivatives include:

Compound ID Substituent at Position 7 Substituent at Position 8 Notable Features Biological Activity (If Reported)
Target 2-(5-methyl-1,3,4-thiadiazol-2-ylsulfanyl)ethyl Piperidin-1-yl High sulfur content; methyl-thiadiazole group Likely PDE inhibitor (inferred from structural analogs)
3-phenylpropyl 5-methyl-1,3,4-thiadiazol-2-ylsulfanyl Bulky phenyl group; reduced flexibility Not reported
2-(benzothiazol-2-ylsulfanyl)ethyl 3-methylpiperidin-1-yl Benzothiazole enhances π-π interactions Potential acetylcholinesterase inhibition (inferred from thiadiazole derivatives)
2-(4-methylthiazol-2-ylsulfanyl)ethyl Pyrrolidin-1-yl Thiazole ring; smaller N-heterocycle at position 8 Not reported
2-(piperazin-1-yl)acetyl Varied aromatic amines Piperazine-acetyl linker; electron-withdrawing substituents Antiasthmatic (vasodilatory activity; 50–80% efficacy vs. Cilostazol)
2-(benzimidazol-2-ylsulfanyl)ethyl 4-methylpiperidin-1-yl Benzimidazole for DNA/protein binding Not reported
2-(5-methyl-1,3,4-thiadiazol-2-ylsulfanyl)ethyl 4-(3-chlorophenyl)piperazin-1-yl Chlorophenyl enhances lipophilicity Likely enhanced receptor affinity

Pharmacological and Functional Insights

  • Thiadiazole vs.
  • Piperidine vs. Piperazine/Pyrrolidine : The piperidine group (target) offers a balance of hydrophobicity and basicity, whereas piperazine derivatives () exhibit higher polarity and hydrogen-bonding capacity, critical for antiasthmatic activity . Pyrrolidine () may reduce steric hindrance but limit interaction depth.
  • Activity Trends :
    • Electron-withdrawing groups (e.g., chloro in ) enhance PDE inhibition efficacy .
    • Sulfur-rich side chains (target, ) improve membrane permeability and thiol-mediated interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.